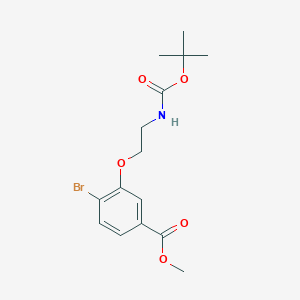

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is an organic compound with the molecular formula C15H20BrNO5 and a molecular weight of 374.23 g/mol. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-hydroxybenzoic acid and tert-butyl carbamate.

Esterification: The 4-bromo-3-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form methyl 4-bromo-3-hydroxybenzoate.

Protection of Amino Group: The tert-butyl carbamate is introduced to protect the amino group, forming tert-butoxycarbonyl (Boc)-protected intermediates.

Etherification: The Boc-protected amino group is then reacted with ethylene oxide to introduce the ethoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to reveal the free amino group.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents, often in the presence of palladium catalysts.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.

Deprotection Reactions: The major product is the free amino derivative of the compound.

Ester Hydrolysis: The major product is 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate has several applications in scientific research:

Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-bromo-3-methylbenzoate: This compound is similar in structure but lacks the ethoxy and Boc-protected amino groups.

Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: This compound has a similar structure but differs in the position of the substituents.

Uniqueness

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is unique due to the presence of both the Boc-protected amino group and the ethoxy group, which provide specific reactivity and functionality that are valuable in synthetic and medicinal chemistry.

Biological Activity

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate, also known by its CAS number 266306-18-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H20BrNO4 with a molecular weight of 358.23 g/mol. The compound features a bromine atom, which is known to enhance biological activity in various contexts, and a tert-butoxycarbonyl (Boc) group, which plays a crucial role in protecting amine functionalities during synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BrNO₄ |

| Molecular Weight | 358.23 g/mol |

| Boiling Point | Not available |

| Log P (octanol/water) | 2.76 - 3.2 |

| H-bond Acceptors | 4 |

| H-bond Donors | 1 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP2C19, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities against various bacterial strains. The bromine substituent may enhance the lipophilicity and membrane permeability, facilitating bacterial cell wall disruption .

- Cellular Uptake : The presence of the Boc group aids in cellular uptake and binding to DNA, which can lead to potential applications in gene therapy or as an anticancer agent .

Research Findings

Several studies have investigated the biological activity of related compounds and their implications in medicinal chemistry:

- Case Study : A study on similar compounds demonstrated that modifications to the aromatic ring and substituents significantly affect antibacterial activity and selectivity against Gram-positive bacteria .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of brominated derivatives. These models indicate that increased lipophilicity correlates with enhanced antimicrobial efficacy .

Case Studies and Experimental Data

- In vitro Studies : In vitro assays using bacterial cultures have shown that this compound exhibits significant inhibition against certain strains at concentrations around 50 µM, suggesting a potential therapeutic window for further development .

- Cytotoxicity Assays : Cytotoxicity tests reveal that while some derivatives show promising antibacterial effects, they also exhibit varying degrees of cytotoxicity against mammalian cell lines. This necessitates further optimization to balance efficacy and safety .

Properties

IUPAC Name |

methyl 4-bromo-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-7-8-21-12-9-10(13(18)20-4)5-6-11(12)16/h5-6,9H,7-8H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIQQVSDMPOXAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.